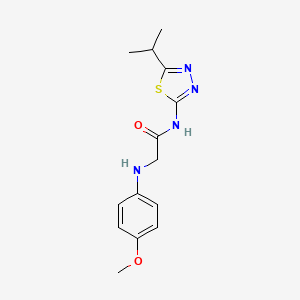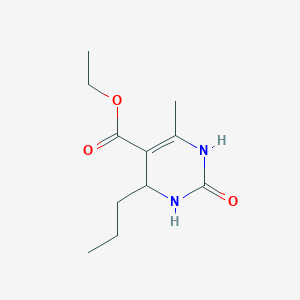![molecular formula C17H18ClNO3 B4937704 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as CDEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce the production of inflammatory mediators, which can lead to neuroprotection. 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes and receptors in the body makes it a promising candidate for drug discovery. However, one of the limitations of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is the development of new drugs based on the structure of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Another direction is the investigation of the mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in cancer cells and the brain. Additionally, research can be done to improve the solubility of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in water, which can make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetonitrile and 4-chlorobenzoyl chloride in the presence of a base. This step results in the formation of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHVVVRFWZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)

![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)


![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)


![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)

![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)